N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

説明

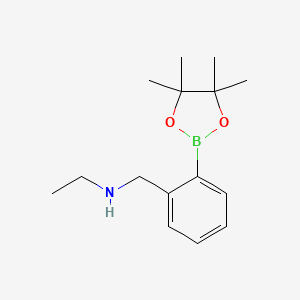

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a boronate ester derivative characterized by a benzylamine backbone substituted at the 2-position of the benzene ring with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound (CAS: 1150271-51-4, Molecular Formula: C₁₆H₂₆BNO₂) is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity in Suzuki-Miyaura cross-coupling reactions . The ethanamine moiety enhances solubility in polar solvents, while the boronate ester enables transmetalation with transition-metal catalysts .

特性

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-6-17-11-12-9-7-8-10-13(12)16-18-14(2,3)15(4,5)19-16/h7-10,17H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDPCAQSFXUQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674856 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-16-2 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the presence of a palladium catalyst to facilitate the borylation at the benzylic C-H bond . The process may also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high throughput.

化学反応の分析

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into different boron-hydride species.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include boronic acids, boron-hydride species, and substituted benzyl derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.

科学的研究の応用

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.

Biology: The compound is utilized in the development of boron-based drugs and as a tool for studying biological processes involving boron.

Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

作用機序

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic properties of the dioxaborolane ring and the benzyl group .

類似化合物との比較

Substitution Position on the Benzyl Ring

Impact of Position :

Halogen and Functional Group Modifications

Electronic Effects :

Amine Functionalization

生物活性

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine is a compound that incorporates a boron-based moiety known for its utility in organic synthesis and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane group which is significant for its reactivity in various chemical transformations. The presence of the ethanamine side chain suggests potential interactions with biological targets such as enzymes or receptors.

| Property | Value |

|---|---|

| CAS Number | 616880-14-9 |

| Molecular Formula | C18H26BNO |

| Molecular Weight | 295.22 g/mol |

| Purity | >98% |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins. This characteristic is particularly relevant in the context of enzyme inhibition and modulation of signaling pathways. The boron atom in the dioxaborolane structure can interact with nucleophilic sites on proteins, leading to irreversible inhibition or modification.

Anticancer Properties

Recent studies have indicated that compounds containing boron moieties exhibit anticancer properties through multiple mechanisms:

- Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific kinases involved in cancer progression. For instance, it was found to target BMX and BTK kinases with subnanomolar IC50 values, demonstrating high potency against these oncogenic pathways .

- Cell Proliferation : In vitro assays revealed that this compound significantly reduces cell viability across various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may mitigate oxidative stress-induced neuronal damage by modulating pathways related to inflammation and apoptosis .

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines using MTT assays. Results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.25 |

| HT-29 | 0.15 |

| B-16 | 0.30 |

These findings suggest that the compound possesses significant anticancer activity and could be a candidate for further development .

Study 2: Mechanistic Insights into Enzyme Inhibition

In a study focusing on the inhibition of BMX kinase by this compound, researchers employed mass spectrometry to confirm covalent modification of the kinase by the compound. The results highlighted a strong correlation between structural modifications in the compound and enhanced inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。